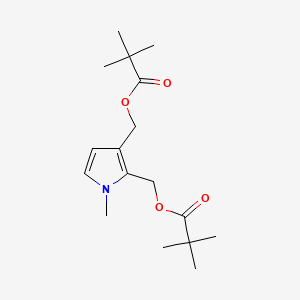
N-Butan-2-yl-N-cyclopentylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butan-2-yl-N-cyclopentylthiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological and chemical properties, making them valuable in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a butan-2-yl group and a cyclopentyl group attached to a thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butan-2-yl-N-cyclopentylthiourea typically involves the reaction of butan-2-ylamine and cyclopentyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Butan-2-yl-N-cyclopentylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted thiourea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkyl halides; reactions are performed in polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiourea derivatives
科学的研究の応用
N-Butan-2-yl-N-cyclopentylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-Butan-2-yl-N-cyclopentylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways vary depending on the specific application and context.
類似化合物との比較
N-Butan-2-yl-N-cyclopentylthiourea can be compared with other thiourea derivatives such as:
- N-Phenylthiourea
- N-Methyl-N-phenylthiourea
- N,N’-Diphenylthiourea
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both butan-2-yl and cyclopentyl groups enhances its lipophilicity and ability to interact with hydrophobic regions of target molecules. This makes it a valuable compound for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound are likely to uncover even more of its potential benefits.
特性
CAS番号 |
72529-54-5 |
|---|---|
分子式 |
C10H20N2S |
分子量 |
200.35 g/mol |
IUPAC名 |
1-butan-2-yl-1-cyclopentylthiourea |
InChI |
InChI=1S/C10H20N2S/c1-3-8(2)12(10(11)13)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H2,11,13) |
InChIキー |
YFOGTFOSQDZHTQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N(C1CCCC1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
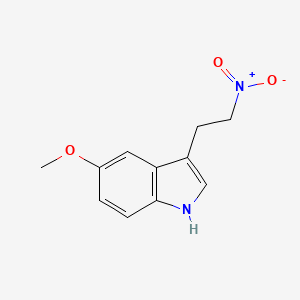
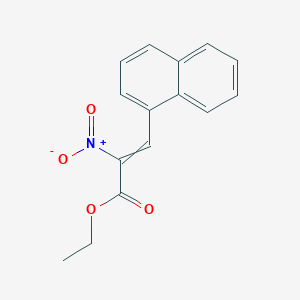
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
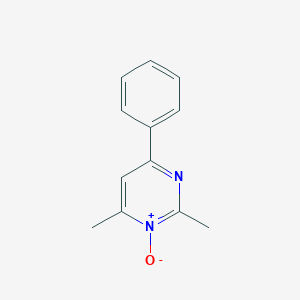
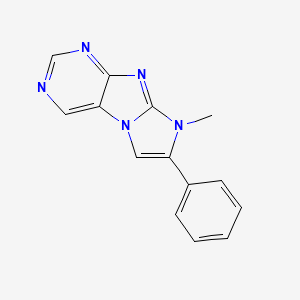

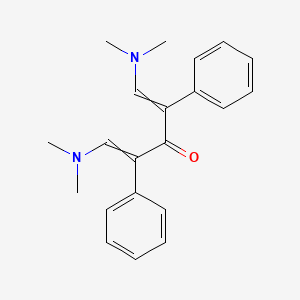
![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)

